Home > Products > Screening Compounds P40299 > 5-ethyl-2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
5-ethyl-2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine -

5-ethyl-2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Catalog Number: EVT-3932955
CAS Number:
Molecular Formula: C19H26N4
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), exhibiting higher selectivity for ENT2 over ENT1. [] It is a more potent inhibitor of ENT2 than ENT1. [] Structure-activity relationship studies on FPMINT analogs explored modifications on the naphthalene, fluorophenyl, and piperazine moieties to understand their impact on ENT inhibition. []

2-{4-[4-(2,5-disubstituted thiazol-4-yl)phenylethyl]piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles

Compound Description: This series of compounds was synthesized to develop novel atypical antipsychotic agents. [] They were designed to target dopamine D2 and serotonin 5-HT2A receptors. [] In vivo studies in mice showed that while these compounds displayed D2 and 5-HT2A antagonism, none exhibited catalepsy. [] Compound 10f emerged as the most active with a 5-HT2A/D2 ratio of 1.1286, comparable to the standard drug risperidone (ratio: 1.0989). []

Relevance: The 2-{4-[4-(2,5-disubstituted thiazol-4-yl)phenylethyl]piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles share a significant structural resemblance to 5-ethyl-2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine. Both possess a piperazine ring connected to a phenylethyl moiety. The key difference lies in the core structure: a pyrimidine ring in the target compound and a 1,8-naphthyridine-3-carbonitrile scaffold in the related series. These variations likely contribute to the difference in their pharmacological profiles. []

5-Ethyl-2-{4-[4-(4-tetrazol-1-yl-phenoxymethyl)-thiazol-2-yl]-piperidin-1-yl}-pyrimidine

Compound Description: This compound, disclosed in patents related to pharmaceutical chemistry, represents a specific chemical structure with potential use as a pharmaceutical intermediate in the preparation of pharmaceutical formulations. [, ] The patents emphasize the compositions and methods for making formulations containing this compound. [, ]

Relevance: This compound shares the 5-ethyl-2-(piperazin/piperidine-1-yl)pyrimidine core structure with 5-ethyl-2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine. The presence of a piperidine ring instead of piperazine, and the extended substitution at the 4-position of the pyrimidine ring with a complex thiazole-containing moiety, differentiates this compound. These modifications suggest potential variations in their pharmacological targets and applications. [, ]

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor. [] It exhibits excellent antiproliferative activity against hematological and solid tumor cell lines. [] Demonstrating oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), BMS-354825 caused complete tumor regressions at multiple doses with low toxicity. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is a potent and water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. [] It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2. [] K-604 demonstrates significantly improved aqueous solubility and oral absorption compared to its predecessor, making it a promising candidate for treating diseases associated with ACAT-1 overexpression. []

Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis. [] Developed through structural modifications of a known autotaxin inhibitor, GLPG1690 exhibits reduced hERG inhibition, improved pharmacokinetic properties, and attenuated CYP3A4 time-dependent inhibition. []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: Compound 7x is a multikinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5 kinases. [] Identified from a series of cyano pyridopyrimidine compounds, 7x exhibits potent in vitro cytotoxicity and in vivo tumor regression activity. [] At concentrations of 30-100 nM, 7x induces apoptosis in tumor cells. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel therapeutic agent investigated for diarrhea-predominant irritable bowel syndrome (d-IBS). [] It exhibits dual activity as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. [] In an IBS-like rat model, TZB-30878 effectively normalized stress-induced defecation, suggesting its potential in treating d-IBS. []

Properties

Product Name

5-ethyl-2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

IUPAC Name

5-ethyl-2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Molecular Formula

C19H26N4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H26N4/c1-3-18-15-20-16(2)21-19(18)23-13-11-22(12-14-23)10-9-17-7-5-4-6-8-17/h4-8,15H,3,9-14H2,1-2H3

InChI Key

OJHMKDYYPUWMAM-UHFFFAOYSA-N

SMILES

CCC1=CN=C(N=C1N2CCN(CC2)CCC3=CC=CC=C3)C

Canonical SMILES

CCC1=CN=C(N=C1N2CCN(CC2)CCC3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.